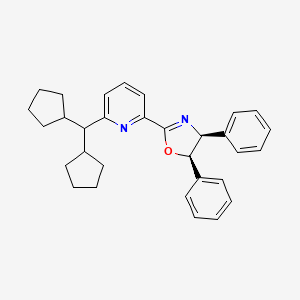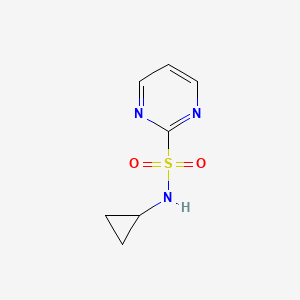
(R)-2,2'-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2’-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable component in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:
Formation of the Oxazoline Rings: The initial step involves the synthesis of the oxazoline rings from cyclohexylamine and glyoxal. This reaction is carried out under acidic conditions to facilitate the formation of the oxazoline rings.
Coupling with Binaphthalene: The next step involves the coupling of the oxazoline rings with binaphthalene. This is usually achieved through a condensation reaction, often catalyzed by a Lewis acid such as titanium tetrachloride.
Industrial Production Methods
In an industrial setting, the production of ®-2,2’-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,2’-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are also common, where the oxazoline rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
®-2,2’-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has several scientific research applications:
Asymmetric Synthesis: It is widely used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: This compound serves as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: The compound is also explored for its potential use in the development of new materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of ®-2,2’-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its interaction with specific molecular targets. As a chiral ligand, it binds to metal centers in catalytic complexes, inducing chirality and facilitating asymmetric transformations. The oxazoline rings play a crucial role in stabilizing the transition states during these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene
- ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene
Uniqueness
Compared to similar compounds, ®-2,2’-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene exhibits enhanced stability and selectivity in catalytic reactions. The cyclohexyl groups provide steric hindrance, which can improve the efficiency of certain asymmetric transformations.
Eigenschaften
IUPAC Name |
(4S)-4-cyclohexyl-2-[1-[2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N2O2/c1-3-13-27(14-4-1)33-23-41-37(39-33)31-21-19-25-11-7-9-17-29(25)35(31)36-30-18-10-8-12-26(30)20-22-32(36)38-40-34(24-42-38)28-15-5-2-6-16-28/h7-12,17-22,27-28,33-34H,1-6,13-16,23-24H2/t33-,34-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLNGHWWRURQGA-KKLWWLSJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC(CO7)C8CCCCC8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2COC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=N[C@H](CO7)C8CCCCC8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8246676.png)



![3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide](/img/structure/B8246704.png)




![2,2'-(9,9'-Spirobi[fluorene]-1,1'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8246745.png)


